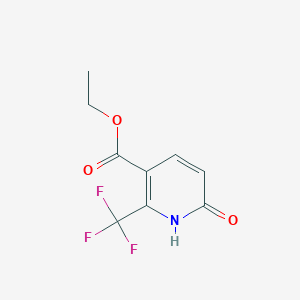

Ethyl 6-oxo-2-(trifluoromethyl)-1,6-dihydropyridine-3-carboxylate

説明

Ethyl 6-oxo-2-(trifluoromethyl)-1,6-dihydropyridine-3-carboxylate (ETFC) is a synthetic compound that has been used in a number of scientific research applications. It is a trifluoromethylated derivative of the naturally occurring dihydropyridine and is characterized by its high solubility, low volatility and high stability in a variety of aqueous and non-aqueous solutions. ETFC has a number of properties that make it an attractive candidate for use in a variety of scientific research applications.

科学的研究の応用

Pharmaceutical Research

- Summary of the Application : This compound has been used in the synthesis of novel triazole-pyrimidine hybrids, which have shown potential as neuroprotective and anti-neuroinflammatory agents .

- Methods of Application or Experimental Procedures : A series of novel triazole-pyrimidine-based compounds were designed, synthesized, and characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis .

- Results or Outcomes : The molecular results revealed that triazole-pyrimidine hybrid compounds have promising neuroprotective and anti-inflammatory properties. Among the 14 synthesized compounds, several showed significant anti-neuroinflammatory properties through inhibition of nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells . Six of the 14 compounds exhibited promising neuroprotective activity by reduced expression of the endoplasmic reticulum (ER) chaperone, BIP, and apoptosis marker cleaved caspase-3 in human neuronal cells .

Synthesis of Fluorinated Pyrones, Chromones and Coumarins

- Summary of the Application : This compound has been used in the synthesis of fluorinated pyrones, chromones and coumarins . These heterocycles are very attractive building blocks for the synthesis of various heterocyclic compounds containing the R F group .

- Methods of Application or Experimental Procedures : The ethyl 6-(trifluoromethyl)-2-pyrone-3-carboxylate was prepared by condensation of trifluoroacetone with diethyl ethoxymethylenemalonate, followed by cyclization of intermediate diethyl β-acylethylidenemalonate .

- Results or Outcomes : This pyrone was used for the preparation of cage derivatives to explore their usefulness as antiviral agents .

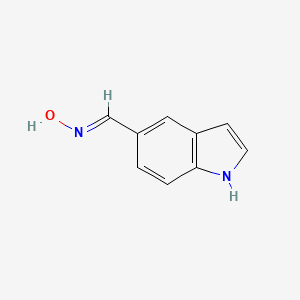

Synthesis of Fluorinated Indoles

- Summary of the Application : This compound can be used in the synthesis of fluorinated indoles . Indoles are a class of organic compounds that are widely used in medicinal chemistry and drug discovery .

- Methods of Application or Experimental Procedures : The specific methods of application or experimental procedures for the synthesis of fluorinated indoles using this compound are not provided in the source .

- Results or Outcomes : The outcomes of the synthesis of fluorinated indoles using this compound are not provided in the source .

Synthesis of Fluorinated α- and γ-Pyrones, Chromones and Coumarins

- Summary of the Application : This compound has been used in the synthesis of fluorinated α- and γ-pyrones, chromones and coumarins . These heterocycles are very attractive building blocks for the synthesis of various heterocyclic compounds containing the R F group .

- Methods of Application or Experimental Procedures : The ethyl 6-(trifluoromethyl)-2-pyrone-3-carboxylate was prepared by condensation of trifluoroacetone with diethyl ethoxymethylenemalonate, followed by cyclization of intermediate diethyl β-acylethylidenemalonate .

- Results or Outcomes : This pyrone was used for the preparation of cage derivatives to explore their usefulness as antiviral agents .

Synthesis of Fluorinated Indolizines

- Summary of the Application : This compound can be used in the synthesis of fluorinated indolizines . Indolizines are a class of organic compounds that are widely used in medicinal chemistry and drug discovery .

- Methods of Application or Experimental Procedures : The specific methods of application or experimental procedures for the synthesis of fluorinated indolizines using this compound are not provided in the source .

- Results or Outcomes : The outcomes of the synthesis of fluorinated indolizines using this compound are not provided in the source .

特性

IUPAC Name |

ethyl 6-oxo-2-(trifluoromethyl)-1H-pyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8F3NO3/c1-2-16-8(15)5-3-4-6(14)13-7(5)9(10,11)12/h3-4H,2H2,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJUODISIAKOSHO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(NC(=O)C=C1)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8F3NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80593228 | |

| Record name | Ethyl 6-oxo-2-(trifluoromethyl)-1,6-dihydropyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80593228 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 6-oxo-2-(trifluoromethyl)-1,6-dihydropyridine-3-carboxylate | |

CAS RN |

194673-13-7 | |

| Record name | Ethyl 6-oxo-2-(trifluoromethyl)-1,6-dihydropyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80593228 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

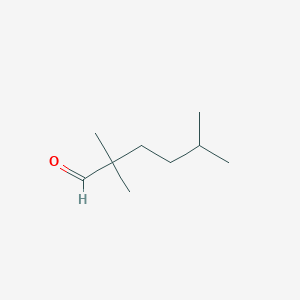

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-[4-(Trifluoromethoxy)phenyl]-1,3,4-oxadiazol-2-amine](/img/structure/B1319012.png)

![N-Pyridin-4-ylmethyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-YL)-benzamide](/img/structure/B1319013.png)